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Compound of Interest

Compound Name: 3-Acetamidocoumarin

Cat. No.: B125707 Get Quote

Spectroscopic Data of 3-Acetamidocoumarin: A
Technical Guide
Introduction

3-Acetamidocoumarin, also known as N-(2-oxo-2H-chromen-3-yl)acetamide, is a derivative of

coumarin, a benzopyrone scaffold that is a constituent of many natural products. Coumarin

derivatives have garnered significant interest in the fields of medicinal chemistry and materials

science due to their diverse biological activities and unique photophysical properties. The

acetamido functional group at the 3-position of the coumarin ring can significantly influence its

electronic and steric properties, making detailed spectroscopic characterization essential for its

identification, purity assessment, and the prediction of its chemical behavior. This technical

guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-Acetamidocoumarin, intended for researchers,

scientists, and professionals in drug development.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 3-Acetamidocoumarin in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 3-Acetamidocoumarin provide detailed

information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-Acetamidocoumarin is characterized by signals corresponding to

the aromatic protons of the coumarin ring, the vinyl proton, the NH proton of the acetamido

group, and the methyl protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.5 - 9.0 s 1H H-4

~ 7.2 - 7.8 m 4H
Aromatic (H-5, H-6, H-

7, H-8)

~ 9.0 - 9.5 br s (s) 1H NH (Amide)

~ 2.2 s 3H CH₃ (Acetyl)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b125707?utm_src=pdf-body
https://www.benchchem.com/product/b125707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Carbon Atom Assignment

~ 169.0 C=O (Acetyl)

~ 160.0 C-2 (Lactone C=O)

~ 148.0 C-8a

~ 130.0 - 132.0 C-4

~ 116.0 - 129.0 Aromatic (C-5, C-6, C-7, C-8)

~ 120.0 C-4a

~ 118.0 C-3

~ 24.0 CH₃ (Acetyl)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹)
Functional Group
Assignment

Vibrational Mode

~ 3300 - 3400 N-H Stretching (Amide)

~ 1700 - 1750 C=O Stretching (Lactone)

~ 1660 - 1690 C=O Stretching (Amide I)

~ 1600 - 1620 C=C Stretching (Aromatic)

~ 1520 - 1550 N-H Bending (Amide II)

~ 1200 - 1300 C-N Stretching (Amide)

~ 1000 - 1250 C-O Stretching (Lactone Ether)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

m/z (Mass-to-Charge Ratio) Ion Assignment

203.19 [M]⁺ (Molecular Ion)

161
[M - C₂H₂O]⁺ (Loss of ketene from acetamido

group)

133
[M - C₂H₂O - CO]⁺ (Subsequent loss of carbon

monoxide)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
Acetamidocoumarin. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Acetamidocoumarin in 0.5-0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Set the relaxation delay to 1-5 seconds.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.
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Use a proton-decoupled pulse sequence.

A higher number of scans will be required compared to ¹H NMR (typically several hundred

to thousands) due to the low natural abundance of ¹³C.

A longer relaxation delay (e.g., 2-5 seconds) is often used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of 3-Acetamidocoumarin (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
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Sample Preparation: Dissolve a small amount of 3-Acetamidocoumarin in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

EI-MS: Introduce the sample into the ion source, where it is vaporized and bombarded

with a beam of electrons.

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to

create a fine spray of charged droplets.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 3-Acetamidocoumarin.

Caption: General workflow for the synthesis and spectroscopic characterization of 3-
Acetamidocoumarin.

To cite this document: BenchChem. [Spectroscopic data for 3-Acetamidocoumarin (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125707#spectroscopic-data-for-3-
acetamidocoumarin-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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